molecular formula C12H16FN3O B2741712 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine CAS No. 2197820-23-6

6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine

Cat. No. B2741712
CAS RN: 2197820-23-6
M. Wt: 237.278
InChI Key: NFKGWSCNVLJEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine is a pyrimidine derivative that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug discovery.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including DNA topoisomerase II and cyclin-dependent kinase 4 (CDK4). Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, which may explain the compound's antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase II and CDK4.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine in lab experiments is its potent antitumor activity. This compound has been shown to be effective against various types of cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine. One direction is the development of new drugs based on this compound. Studies have shown that this compound has potent antitumor activity and inhibits the activity of certain enzymes, making it a potential candidate for drug development. Another direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound inhibits the activity of certain enzymes and induces cell cycle arrest and apoptosis. Finally, the potential toxicity of this compound needs to be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has been reported in various research papers. The most common method involves the reaction of 6-cyclopropylpyrimidine-2,4-diamine with 4-fluorooxolane-3-carboxylic acid followed by N-methylation. The final product is obtained after purification using column chromatography.

Scientific Research Applications

6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has potent antitumor activity against various types of cancer cells, including ovarian, breast, and lung cancer cells. This compound has also been studied for its potential use in drug discovery. It has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c1-16(11-6-17-5-9(11)13)12-4-10(8-2-3-8)14-7-15-12/h4,7-9,11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKGWSCNVLJEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.